molecular formula C11H5ClF3NO2 B6346165 5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde CAS No. 1188136-36-8

5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde

Cat. No.: B6346165
CAS No.: 1188136-36-8
M. Wt: 275.61 g/mol
InChI Key: AYDPWWBDKRXVPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Used in the development of agrochemicals and materials science.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carbaldehyde
  • 5-Bromo-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde
  • 5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde

Uniqueness

5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde is unique due to the specific positioning of the chloro and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

5-chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF3NO2/c12-10-8(5-17)9(16-18-10)6-2-1-3-7(4-6)11(13,14)15/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDPWWBDKRXVPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=C2C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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